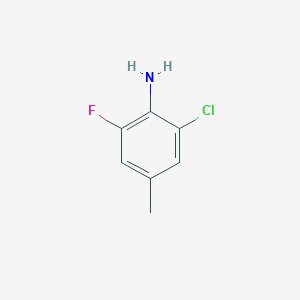

2-Chloro-6-fluoro-4-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFABAKXVUBUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Methylaniline and Its Precursors

Regioselective Halogenation Approaches

The targeted placement of halogen atoms on the aniline (B41778) ring is a critical step in the synthesis of 2-chloro-6-fluoro-4-methylaniline. This is achieved through carefully controlled reactions that favor substitution at specific positions.

Direct Chlorination and Fluorination Strategies

Direct halogenation of anilines can be challenging due to the high reactivity of the amino group, which can lead to overreaction and the formation of multiple products. libretexts.org To achieve regioselectivity, the amino group's activating influence is often attenuated by acetylation to form an acetanilide. libretexts.org This protecting group strategy allows for more controlled halogenation.

For instance, direct chlorination of unprotected anilines can be achieved with reagents like sulfuryl chloride, chlorine, or N-chlorosuccinimide. nih.gov Copper(II) chloride has also been utilized for the para-chlorination of anilines. nih.gov Similarly, regioselective halogenation of arenes, including aniline derivatives, can be accomplished using N-halosuccinimides in fluorinated alcohols, yielding halogenated arenes with high regioselectivity under mild conditions. nih.gov

A known process for preparing fluorinated anilines involves a chlorine-fluorine exchange reaction (Halex reaction) on chloronitrobenzenes, followed by hydrogenation. The nitro group activates the chlorine atoms at the ortho and para positions, facilitating their substitution by fluoride. google.com

Halogenation via Diazotization-Substitution Pathways

Diazotization of anilines, followed by a Sandmeyer or similar substitution reaction, provides a versatile method for introducing halogens. organic-chemistry.org This process involves converting the primary aromatic amine into a diazonium salt, which is then displaced by a halide. organic-chemistry.org This method is particularly useful for introducing fluorine and other halogens that are difficult to install directly. ncert.nic.in The diazotization reaction's outcome can be influenced by the substitution pattern of the aniline. acs.orgacs.org For example, 3-chloro-4-methylaniline (B146341) can be converted to 2-chloro-4-fluorotoluene (B151448) through a diazotization reaction with sodium nitrite (B80452) in the presence of anhydrous hydrogen fluoride. chemicalbook.com

Alkylation and Arylation Reactions for Methyl Group Introduction

The introduction of the methyl group at the C4 position can be accomplished through various alkylation and arylation techniques. Friedel-Crafts alkylation is a classic method, though it can be problematic with anilines due to the Lewis acid catalyst complexing with the amino group. libretexts.org Protecting the amino group as an amide circumvents this issue. libretexts.org

Modern cross-coupling reactions offer alternative routes. For example, palladium-catalyzed meta-C-H arylation of anilines has been developed using norbornene as a transient mediator. nih.gov Furthermore, methods for the N-alkylation of anilines using alcohols in the presence of ruthenium complexes have been reported. organic-chemistry.org Another approach involves the copper-catalyzed cross-coupling of anilines with alkylborane reagents. organic-chemistry.org

Nitro Group Reduction Techniques to Yield Amino Functionality

The final step in many synthetic routes to this compound involves the reduction of a corresponding nitro-substituted precursor. This transformation is a fundamental process in organic synthesis. wikipedia.orgacs.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and environmentally friendly method for reducing nitroarenes to anilines. csic.es Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgcommonorganicchemistry.com While Pd/C is highly effective, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halides to avoid dehalogenation. commonorganicchemistry.com The mechanism of nitrobenzene (B124822) hydrogenation can differ between noble metals like platinum and non-noble metals like nickel. csic.esrsc.org Gold nanoparticles supported on metal oxides have also shown promise for the chemoselective hydrogenation of nitroaromatics. acs.org

| Catalyst System | Substrate | Key Features |

| Pd/C, H₂ | Nitroarenes | Highly efficient, but can lead to dehalogenation. commonorganicchemistry.com |

| Raney Nickel, H₂ | Halogenated Nitroarenes | Preferred for substrates with aromatic halides to prevent dehalogenation. commonorganicchemistry.com |

| Au/TiO₂ or Au/Fe₂O₃, H₂ | Nitrostyrene | Allows for selective reduction of the nitro group over a double bond. acs.org |

| Pt/CeO₂, H₂ | S-containing nitroarenes | Dual-site catalyst design enables hydrogenation of sulfur-containing substrates. researchgate.net |

Chemical Reduction Protocols

A variety of chemical reducing agents can also be employed to convert nitro groups to amines. wikipedia.org These methods are often milder and can offer better chemoselectivity in the presence of other reducible functional groups.

Common reagents include metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com Iron powder in the presence of an acid is a classic and mild method. youtube.comyoutube.com Other systems like sodium hydrosulfite and sodium sulfide (B99878) are also effective. wikipedia.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have been developed for their mild conditions and good functional group tolerance. organic-chemistry.org

| Reagent | Conditions | Advantages |

| Iron (Fe) | Acidic (e.g., HCl, Acetic Acid) | Mild, chemoselective, and inexpensive. acs.orgyoutube.comyoutube.com |

| Tin(II) Chloride (SnCl₂) | - | Mild conditions, suitable for substrates with other reducible groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | - | Can be used for selective reductions. wikipedia.org |

| Tetrahydroxydiboron (B₂(OH)₄) | Water, room temperature | Metal-free, mild, and tolerates many functional groups. organic-chemistry.org |

Ortho-Lithiation and Directed Metalation Strategies in Aniline Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

In the context of aniline synthesis, the amino group itself is a poor DMG. Therefore, it is often necessary to protect the amine with a suitable group that can act as an effective DMG. Common protecting groups for this purpose include N-pivaloyl, N-Boc, and urea (B33335) moieties. researchgate.net These groups not only protect the amine functionality but also effectively direct the lithiation to the ortho position.

A plausible synthetic route to this compound via a directed metalation strategy could start from a suitably protected 2-fluoro-4-methylaniline (B1213500) precursor. The N-pivaloyl group is a particularly effective DMG for directing lithiation in aniline derivatives. The synthetic sequence would involve the following key steps:

Protection of the Aniline: The synthesis would commence with the protection of the amino group of a precursor like 4-methyl-2-fluoroaniline with pivaloyl chloride to form the corresponding N-pivaloyl-4-methyl-2-fluoroaniline.

Directed Ortho-Lithiation: The N-pivaloyl derivative would then be subjected to ortho-lithiation using a strong lithium base such as s-butyllithium in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The pivaloyl group directs the deprotonation specifically to one of the ortho positions.

Electrophilic Quench: The resulting aryllithium species is then quenched with a suitable electrophilic chlorine source, such as hexachloroethane (B51795) (C2Cl6) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the ortho position.

Deprotection: Finally, the N-pivaloyl group is removed under acidic or basic conditions to yield the desired this compound.

The regioselectivity of the lithiation is controlled by the directing power of the N-pivaloyl group, ensuring the introduction of the chloro substituent at the position ortho to the protected amino group.

Table 1: Proposed Reaction Scheme for the Synthesis of this compound via Ortho-Lithiation

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-methyl-2-fluoroaniline | Pivaloyl chloride, Pyridine | N-(2-fluoro-4-methylphenyl)pivalamide |

| 2 | N-(2-fluoro-4-methylphenyl)pivalamide | s-BuLi, THF, -78 °C | 2-lithio-N-(2-fluoro-4-methylphenyl)pivalamide |

| 3 | 2-lithio-N-(2-fluoro-4-methylphenyl)pivalamide | Hexachloroethane (C2Cl6) | N-(2-chloro-6-fluoro-4-methylphenyl)pivalamide |

| 4 | N-(2-chloro-6-fluoro-4-methylphenyl)pivalamide | HCl, H2O, heat | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of halogenated anilines, including this compound, can be evaluated and improved based on these principles.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents.

One approach to a greener synthesis of halogenated anilines involves the use of mechanochemistry. nih.gov A mechanochemical route for the halogenation of anilines using N-halosuccinimides has been developed, which can be performed in a ball mill, often without the need for a solvent. nih.gov This method offers advantages in terms of reduced solvent waste and potentially lower energy consumption.

Another green approach is the use of water as a solvent. A patented method for the synthesis of 2-chloro-6-methylaniline (B140736), a structurally related compound, utilizes water as the reaction solvent, which aligns with green chemistry principles. google.com This process involves a one-pot diazotization-hypophosphorous acid reduction and iron powder reduction, offering mild reaction conditions and easily accessible raw materials. google.com

Furthermore, biocatalysis presents a promising avenue for greener halogenation reactions. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can catalyze the selective halogenation of aromatic compounds under mild, aqueous conditions. mdpi.com While the direct biocatalytic synthesis of this compound may not yet be established, the development of such enzymatic processes is an active area of research.

Table 2: Comparison of Traditional and Greener Synthetic Approaches for Halogenated Anilines

| Feature | Traditional Halogenation | Greener Halogenation (e.g., Mechanochemistry) |

| Solvent | Often uses chlorinated or other hazardous organic solvents. | Can be solvent-free or use greener solvents like water. nih.govgoogle.com |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Can utilize catalytic systems or less hazardous reagents like N-halosuccinimides. nih.gov |

| Energy | May require heating or cooling for extended periods. | Can be more energy-efficient, sometimes operating at room temperature. google.com |

| Waste | Can generate significant amounts of hazardous waste. | Aims to minimize waste through higher atom economy and less hazardous byproducts. |

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Fluoro 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions on 2-Chloro-6-fluoro-4-methylaniline are dictated by the combined electronic and steric effects of the existing substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, both ortho positions and the para position are already substituted. This steric hindrance and substitution pattern significantly influence the feasibility and outcome of further EAS reactions.

Nitration and Sulfonation Reactions

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.orgmasterorganicchemistry.com Sulfonation introduces a sulfonic acid group (-SO3H) and is commonly carried out with fuming sulfuric acid (a solution of SO3 in H2SO4). masterorganicchemistry.com

For this compound, the positions activated by the amino group are already occupied. Therefore, direct nitration or sulfonation would require forcing conditions and may lead to a mixture of products or decomposition. The strong activating effect of the amino group could potentially direct the incoming electrophile to the less sterically hindered position, but the presence of three other substituents makes this challenging.

Halogenation (Bromination, Iodination) at Unsubstituted Positions

Halogenation introduces halogen atoms onto the aromatic ring. libretexts.org Similar to nitration and sulfonation, the directing effects of the substituents on this compound are crucial. The amino group strongly activates the ring, while the chloro, fluoro, and methyl groups also influence the substitution pattern.

Given that all positions activated by the primary amino group are substituted, direct halogenation on the aromatic ring of this compound is sterically hindered. However, related compounds like 2-bromo-4-chloro-6-fluoroaniline (B70090) and 2-bromo-4-chloro-6-methylaniline (B125524) exist, suggesting that under specific conditions, halogenation can be achieved, possibly through indirect routes or with the use of potent halogenating agents. nih.govnih.govsigmaaldrich.com The synthesis of such compounds often involves multi-step processes rather than direct halogenation of the parent aniline (B41778).

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. pressbooks.publibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In this compound, the chlorine and fluorine atoms are potential leaving groups. However, the molecule lacks strong electron-withdrawing groups like nitro groups ortho or para to these halogens. The amino and methyl groups are electron-donating, which disfavors the SNAr mechanism by destabilizing the carbanionic intermediate. Therefore, direct nucleophilic substitution of the chlorine or fluorine atoms in this compound is generally not a favorable pathway under standard SNAr conditions.

Amine Group Reactivity

The amino group (-NH2) in this compound is a primary amine and exhibits characteristic reactivity. drugbank.com It can act as a nucleophile and a base, and it can be transformed into a variety of other functional groups.

Acylation and Alkylation of the Amino Group

The amino group can be readily acylated or alkylated. Acylation involves the reaction with an acyl halide or anhydride (B1165640) to form an amide. masterorganicchemistry.comyoutube.com For example, reaction with acetyl chloride in the presence of a base would yield N-(2-chloro-6-fluoro-4-methylphenyl)acetamide.

Alkylation introduces an alkyl group onto the nitrogen atom. openstax.orgyoutube.comyoutube.com This can be achieved using alkyl halides. However, polyalkylation can be a competing reaction. openstax.org The resulting secondary or tertiary amines will have different chemical properties compared to the primary aniline.

Diazotization Reactions and Subsequent Transformations

The primary amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a diazonium salt, which is a versatile intermediate in organic synthesis. These salts are often unstable and are typically used in situ for subsequent transformations.

A patent describes the use of a diazotization reaction in the synthesis of 2-chloro-6-methylaniline (B140736), highlighting the industrial relevance of this transformation. google.com The resulting diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, and -OH. It can also be reduced to remove the amino group functionality, a process known as deamination.

Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com The presence of a chlorine atom on the aromatic ring of this compound makes it a suitable electrophilic partner for a variety of these transformations. These reactions typically involve the oxidative addition of the aryl-chloride bond to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic nucleophile and reductive elimination to yield the final product. nih.gov

Suzuki-Miyaura Coupling and Related Protocols

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is noted for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov

While aryl chlorides like this compound are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst technology have enabled their efficient coupling. The key to success often lies in the choice of a suitable palladium precatalyst and ligands, which facilitate the challenging oxidative addition step. researchgate.net For instance, catalyst systems like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are frequently employed, often in combination with a base such as potassium carbonate (K₂CO₃) and a suitable solvent system like toluene (B28343) or aqueous dimethoxyethane (DME). studfile.netresearchgate.net

Although specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reaction conditions used for other structurally similar chloroanilines and chloropyrimidines provide a strong precedent for its feasibility. The reaction would involve coupling the chloro-substituent with various aryl, heteroaryl, or alkenyl boronic acids to introduce new carbon frameworks.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table presents typical conditions found in the literature for related aryl chlorides, illustrating the general protocols applicable to substrates like this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Type | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 9-benzyl-6-chloropurine | studfile.net |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 9-benzyl-6-chloropurine | studfile.net |

| CNS-Pd catalyst | - | Water (Microwave) | 100 | Aryl halides | researchgate.net |

| PdCl₂(dppf) | KOH (aq) | - | - | 4-bromoindole derivative | mdpi.com |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the chloro-substituent in this compound derivatives serves as a handle for other important transition metal-catalyzed transformations. These methods expand the range of possible molecular architectures that can be synthesized from this starting material.

Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ustc.edu.cn

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide, catalyzed by nickel or palladium complexes. Organozinc reagents are among the most reactive organometallics used in these couplings. nih.govustc.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. This would be a method to further functionalize the aromatic ring, separate from the existing primary amine group. ustc.edu.cn

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and a copper co-catalyst, to produce an aryl-alkyne. mdpi.com

The applicability of these reactions to this compound would depend on optimizing reaction conditions, particularly the catalyst, ligands, and base, to achieve chemoselectivity and high yields.

Table 2: Overview of Other Potential Cross-Coupling Reactions This table summarizes various transition metal-catalyzed reactions that are theoretically applicable to the chloro-substituent of this compound.

| Reaction Name | Metal Catalyst | Nucleophile | Bond Formed | General Utility |

| Heck Reaction | Palladium | Alkene | C(sp²)-C(sp²) | Synthesis of substituted alkenes |

| Negishi Coupling | Palladium or Nickel | Organozinc | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Formation of C-C bonds with high reactivity |

| Buchwald-Hartwig Amination | Palladium | Amine | C(sp²)-N | Synthesis of arylamines and N-aryl heterocycles |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C(sp²)-C(sp) | Synthesis of aryl-alkynes |

Oxidation and Reduction Pathways of the Aromatic Ring and Substituents

The substituents on this compound—the amino group, the halogen atoms, and the methyl group—can undergo various oxidation and reduction reactions, providing pathways to further functionalize the molecule.

Oxidation:

The aniline moiety is susceptible to oxidation, though this can sometimes lead to complex product mixtures or polymerization. However, more controlled oxidation reactions can be achieved. For instance, recent research has demonstrated the photoredox-catalyzed aerobic oxidation of N-aryl systems to generate axially chiral C(═O)–N bonds. acs.org In a dynamic kinetic asymmetric transformation, N-aryl isoquinolinium salts derived from anilines with substitutions like 2-chloro-6-methyl were successfully oxidized. acs.org This suggests that derivatives of this compound could potentially undergo similar enantioselective oxidative transformations to produce valuable, sterically hindered amides or related structures. The process typically involves a photocatalyst that mediates the oxidation in the presence of air. acs.org

Reduction:

Reduction reactions can target specific substituents on the aromatic ring. A key transformation is the reductive dehalogenation of aryl halides. A relevant example is found in the synthesis of 2-chloro-6-fluoroaniline, where a precursor, 4-bromo-2-chloro-6-fluoroaniline, undergoes hydrogenation to remove the bromo-substituent. google.com This reaction is carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen source like triethylamine. google.com This demonstrates that it is possible to selectively reduce one halogen over another, a pathway that could be relevant for derivatives of this compound if further halogenated.

Another common reduction pathway for aniline derivatives involves the reduction of a nitro group. While this compound already possesses an amino group, related compounds are often synthesized from nitroaromatic precursors. For example, the synthesis of 2-chloro-6-methylaniline can be achieved by the reduction of a nitro group on an intermediate using iron powder in an acidic medium. guidechem.comgoogle.com This highlights a fundamental transformation within this class of compounds.

Table 3: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents/Catalyst | Targeted Moiety | Resulting Transformation | Reference |

| Photoredox Oxidation | Photocatalyst, Light, O₂ | N-Aryl derivative | Formation of C(═O)–N atropisomers | acs.org |

| Reductive Dehalogenation | Pd/C, H₂ | Bromo-substituent | Removal of bromine atom | google.com |

| Nitro Group Reduction | Iron Powder, Acid | Nitro group | Conversion of -NO₂ to -NH₂ | guidechem.comgoogle.com |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Fluoro 4 Methylaniline

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For 2-Chloro-6-fluoro-4-methylaniline, the analysis of its vibrational spectra provides a detailed fingerprint of its molecular structure.

Assignment of Fundamental Modes and Characteristic Frequencies

The vibrational spectra of substituted anilines are complex, yet distinct regions can be assigned to specific functional group vibrations. The fundamental modes for this compound are assigned based on established data from similar molecules, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline (B140736) nih.govnih.gov.

Key vibrational assignments include the N-H stretching modes of the amino group, typically observed in the 3400-3500 cm⁻¹ region for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch. The C-H stretching vibrations of the aromatic ring and the methyl group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl and C-F stretching frequencies are generally found in the 500-800 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively researchgate.net. The precise positions of these bands are sensitive to the electronic environment created by the other substituents on the ring. Complete assignments are often supported by computational methods like Density Functional Theory (DFT) nih.govnih.gov.

Table 1: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | 3300 - 3400 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| N-H Scissoring | 1580 - 1650 | FT-IR |

| C=C Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-F Stretch | 1200 - 1300 | FT-IR |

| C-Cl Stretch | 500 - 800 | FT-IR, FT-Raman |

Influence of Halogen and Methyl Substituents on Vibrational Spectra

The substituents on the aniline (B41778) ring—chlorine, fluorine, and methyl—exert significant electronic and steric effects that modulate the vibrational frequencies.

Halogen Substituents (Cl and F): Both chlorine and fluorine are electron-withdrawing groups. Their presence, particularly at the ortho positions relative to the amino group, influences the N-H stretching frequencies. Electron-withdrawing substituents tend to increase the s-character of the nitrogen atom's lone pair, which can lead to an increase in the H-N-H bond angle and a corresponding shift in the stretching frequencies cdnsciencepub.com. This electron withdrawal can also affect the charge distribution within the aromatic ring, altering the frequencies of the C=C stretching modes researchgate.net.

Methyl Substituent (CH₃): The methyl group at the para-position is electron-donating. This effect increases the electron density on the aromatic ring and the amino group. This increased electron density can influence the N-H bond strength and, consequently, its stretching frequencies. The methyl group itself introduces characteristic vibrations, including symmetric and asymmetric stretching and bending modes, which are well-documented researchgate.netmdpi.com.

The interplay between the electron-withdrawing halogens and the electron-donating methyl group creates a unique electronic environment that is reflected in the nuanced shifts observed in the FT-IR and FT-Raman spectra when compared to simpler substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide complementary information for a complete structural assignment.

¹H and ¹³C NMR Spectral Interpretation for Positional Isomers

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents and their relative positions on the aromatic ring.

¹H NMR: In this compound, two aromatic protons are expected. Due to the asymmetric substitution pattern, they will appear as distinct signals. The proton at position 3 will likely be a doublet coupled to the fluorine atom at position 6, while the proton at position 5 will appear as a singlet or a narrowly split signal. The amino (NH₂) protons typically appear as a broad singlet, and the methyl (CH₃) protons will be a sharp singlet. The exact chemical shifts are influenced by the combined electronic effects of the substituents. For comparison, in 2-chloro-6-methylaniline, aromatic protons are observed in the range of 6.8-7.1 ppm researchgate.netresearchgate.net.

¹³C NMR: The molecule has seven unique carbon atoms. The chemical shifts are dictated by the substituent effects. The carbon atom bonded to fluorine (C-6) will show a large downfield shift and a significant ¹J(C-F) coupling constant. Similarly, the carbon bonded to chlorine (C-2) will be deshielded. The carbon attached to the amino group (C-1) and the methyl group (C-4) will also have characteristic chemical shifts. Data from isomers like 4-chloro-2-fluoroaniline provide a reference for these assignments beilstein-journals.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~140-150 (d) |

| C2 | - | ~120-130 (d) |

| C3 | ~6.8-7.2 (d) | ~115-125 (d) |

| C4 | - | ~130-140 |

| C5 | ~6.9-7.3 (s) | ~125-135 |

| C6 | - | ~150-160 (d, ¹J(C-F) ~240 Hz) |

| CH₃ | ~2.2-2.4 (s) | ~20-25 |

| NH₂ | ~3.5-4.5 (br s) | - |

(s = singlet, d = doublet, br s = broad singlet)

Multi-Nuclear NMR Studies (e.g., ¹⁹F NMR)

¹⁹F NMR is particularly informative for fluorinated compounds. The fluorine nucleus (¹⁹F) is 100% abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in this compound is highly sensitive to the electronic environment created by the adjacent chloro, amino, and other ring substituents. The spectrum would consist of a single resonance, likely a doublet of doublets due to coupling with the aromatic protons. Data for 4-chloro-2-fluoroaniline shows a ¹⁹F NMR signal, which can be used as a comparative reference beilstein-journals.org.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions

The presence of ortho substituents (Cl and F) next to the amino group can cause steric hindrance, potentially leading to a slight pyramidalization at the nitrogen atom and its displacement from the plane of the aromatic ring.

In the crystalline state, intermolecular interactions govern the molecular packing. For this molecule, N-H···N hydrogen bonds are expected, where the amino group of one molecule acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, often forming chains or dimers nih.gov. Furthermore, the fluorine and chlorine atoms can participate in other non-covalent interactions. The amino group can act as a hydrogen-bond donor to the electronegative fluorine atom (N-H···F) of an adjacent molecule nih.gov. Halogen bonds (e.g., C-Cl···N or C-F···N) are also a possibility, contributing to the stability of the crystal lattice nih.govacs.org. These varied interactions lead to complex and stable three-dimensional supramolecular architectures mdpi.com.

Table 3: Typical Molecular Geometry Parameters for Substituted Anilines Note: These are representative values based on crystallographic data of similar compounds.

| Parameter | Typical Value |

|---|---|

| C-N Bond Length | 1.38 - 1.41 Å |

| C-C (aromatic) Bond Length | 1.37 - 1.40 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-F Bond Length | 1.34 - 1.36 Å |

| C-C-C Bond Angle | ~120° |

| H-N-H Bond Angle | ~112 - 120° |

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. In the case of this compound, HRMS provides unambiguous confirmation of its chemical formula and offers insights into the stability and bonding within the molecule.

The molecular formula of this compound is C7H7ClFN. High-resolution mass spectrometry can measure the mass of the molecular ion with exceptional accuracy, allowing for the experimental verification of this formula. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a distinctive M+2 peak in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the this compound molecule loses an electron to form a molecular ion ([M]⁺•). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a molecular fingerprint that is crucial for structural confirmation.

The fragmentation of substituted anilines is well-documented. For this compound, the fragmentation pathways are influenced by the presence of the chloro, fluoro, and methyl substituents on the aniline ring. Common fragmentation patterns for aromatic amines involve the loss of small neutral molecules or radicals.

Initial fragmentation may involve the cleavage of the C-Cl or C-F bonds, although the C-F bond is generally stronger and less likely to break than the C-Cl bond. The loss of a chlorine radical (•Cl) from the molecular ion would result in a significant fragment. Another potential fragmentation pathway is the loss of a methyl radical (•CH₃) from the tolyl group. Further fragmentation could involve the loss of HCN from the aniline ring, a characteristic fragmentation for anilines, leading to the formation of a five-membered ring ion. The presence of the electron-donating amino group and the electron-withdrawing halogen atoms will influence the relative abundance of these and other fragment ions.

The precise masses of the molecular ion and its primary fragment ions can be determined with high accuracy using HRMS. This data is invaluable for confirming the elemental composition of each fragment and, by extension, the structure of the parent molecule.

Below is a table summarizing the key high-resolution mass spectrometry data for this compound and its predicted primary fragments.

| Ion | Formula | Theoretical Exact Mass (m/z) | Description |

| [M]⁺• | [C₇H₇³⁵ClFN]⁺• | 159.0251 | Molecular Ion (with ³⁵Cl) |

| [M+2]⁺• | [C₇H₇³⁷ClFN]⁺• | 161.0221 | Molecular Ion (with ³⁷Cl) |

| [M-Cl]⁺ | [C₇H₇FN]⁺ | 124.0563 | Loss of a chlorine radical |

| [M-CH₃]⁺ | [C₆H₄ClFN]⁺ | 144.0095 | Loss of a methyl radical |

| [M-HCN]⁺• | [C₆H₆ClF]⁺• | 132.0145 | Loss of hydrogen cyanide from the molecular ion |

Theoretical and Computational Chemistry of 2 Chloro 6 Fluoro 4 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. For 2-Chloro-6-fluoro-4-methylaniline, DFT calculations provide a detailed picture of its geometry, electron distribution, and chemical reactivity.

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. For substituted anilines, the orientation of the amino group (-NH2) relative to the benzene (B151609) ring is a key conformational feature. In aniline (B41778) itself, the amino group is slightly pyramidal, and there is a low energy barrier for its inversion. The presence of bulky ortho substituents, such as the chlorine and fluorine atoms in this compound, can significantly influence the orientation of the amino group and the planarity of the molecule.

In a closely related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine its optimized geometry. researchgate.net These calculations provide bond lengths and angles that are in good agreement with experimental data for similar halogenated anilines. researchgate.net The calculated geometric parameters for this analog can serve as a reliable estimate for this compound.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Aniline Analog (2-bromo-6-chloro-4-fluoroaniline) Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N | 1.41 |

| C-Cl | 1.74 |

| C-Br | 1.89 |

| C-F | 1.36 |

| C-C (ring) | 1.38 - 1.40 |

| C-N-H | 112.5 |

| H-N-H | 110.0 |

| C-C-C (ring) | 118.0 - 122.0 |

| Data sourced from a computational study on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing chloro and fluoro substituents.

Computational studies on analogous compounds provide valuable data. For example, a DFT study on 2-bromo-6-chloro-4-fluoroaniline reported the HOMO and LUMO energies. researchgate.net The HOMO-LUMO energy gap for this molecule was calculated to be -4.95 eV, indicating its potential for charge transfer within the molecule. researchgate.net Studies on other substituted anilines have shown that the nature and position of the substituents have a significant impact on the HOMO-LUMO gap. researchgate.net For instance, electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO and often reduce the energy gap, thereby increasing the reactivity of the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Halogenated Aniline Analog

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.94 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

| Data sourced from a computational study on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the electron density surface, where different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. The fluorine and chlorine atoms, being highly electronegative, would also contribute to negative potential regions. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential. The aromatic ring would display a more complex pattern of positive and negative potentials, influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing halogen substituents.

In the MEP analysis of 2-bromo-6-chloro-4-fluoroaniline, the most negative potential was found to be localized on the fluorine atom, indicating it as a likely site for electrophilic attack. researchgate.net The regions around the hydrogen atoms of the amino group showed the most positive potential, suggesting their susceptibility to nucleophilic attack. researchgate.net

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. researchgate.netahievran.edu.tr

For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts, infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic absorption spectra. bohrium.comfrontiersin.org

A detailed experimental and theoretical study on the spectroscopic properties of the closely related molecule, 2-chloro-6-methylaniline (B140736), provides a strong basis for predicting the spectra of this compound. researchgate.netahievran.edu.tr In that study, the vibrational frequencies calculated using DFT (B3LYP/6-311++G(d,p)) showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling. ahievran.edu.tr The introduction of a fluorine atom at the 6-position is expected to cause predictable shifts in the vibrational frequencies, particularly for the C-F stretching and bending modes.

Similarly, the 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ahievran.edu.tr The calculated chemical shifts for 2-chloro-6-methylaniline were found to be in good agreement with the experimental data. ahievran.edu.tr For this compound, the fluorine atom would induce significant changes in the chemical shifts of the nearby protons and carbons due to its high electronegativity and through-space coupling effects.

Table 3: Selected Calculated Vibrational Frequencies for an Analogous Compound (2-chloro-6-methylaniline)

| Vibrational Mode | Calculated Frequency (cm-1) |

| N-H symmetric stretching | 3450 |

| N-H asymmetric stretching | 3530 |

| C-H (aromatic) stretching | 3050 - 3100 |

| C-H (methyl) stretching | 2950 - 3000 |

| C-N stretching | 1280 |

| C-Cl stretching | 750 |

| Data is illustrative and based on studies of similar compounds like 2-chloro-6-methylaniline. researchgate.net |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. acs.org For this compound, computational methods can be used to explore its reactivity in various transformations, such as electrophilic aromatic substitution, oxidation, and coupling reactions.

For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT to map out the potential energy surface and identify the most favorable reaction pathways. mdpi.com Such an approach could be applied to this compound to understand its atmospheric chemistry or its behavior in oxidative processes.

Another relevant area is the study of halogenation reactions. A computational investigation into the electrochemical halogenation of anilines revealed how the reaction mechanism can be controlled to achieve selective mono- or di-halogenation. acs.org This type of study could provide insights into the selective functionalization of this compound. Furthermore, computational studies have been instrumental in understanding the mechanism of photoredox-catalyzed reactions involving N-aryl groups, which could be relevant to reactions of this compound. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations can provide insights into conformational changes, solvation effects, and transport properties.

For this compound, MD simulations could be used to study its behavior in different solvents, providing a more realistic picture of its conformational landscape in solution. MD can also be used to investigate its interactions with other molecules, such as receptors in a biological system or surfaces in materials science applications. Studies on the molecular dynamics of pure aniline have explored vibrational energy transfer and the influence of hydrogen bonding, providing a foundation for understanding the dynamic properties of its substituted derivatives. researchgate.net

Applications of 2 Chloro 6 Fluoro 4 Methylaniline As a Chemical Building Block

Role in the Synthesis of Agrochemicals

The aniline (B41778) moiety is a core structure in many agrochemicals. The development of derivatives from substituted anilines is a common strategy in the search for new and more effective active ingredients for crop protection.

Substituted anilines are foundational to several classes of herbicides. nih.gov For example, acetanilide-based herbicides have been a significant part of weed management since the mid-20th century. wikipedia.org These are typically synthesized from an aniline precursor. The process involves the N-acetylation of the aniline followed by further chemical modifications. The nature and position of the substituents on the aniline ring are critical for determining the herbicidal activity and selectivity of the final product.

The transformation of herbicide-derived anilines in the environment is a subject of significant study, with research focusing on how different substituents affect their biochemical pathways. nih.govcdnsciencepub.com The specific substitution pattern of 2-Chloro-6-fluoro-4-methylaniline makes it a candidate for the synthesis of new herbicidal compounds. The presence of both chlorine and fluorine can enhance the biological activity and modify the metabolic stability of the resulting herbicide.

Table 1: Examples of Aniline-Derived Herbicides This table illustrates the role of the aniline scaffold in commercial herbicides. This compound represents a potential starting point for analogous structures.

| Herbicide | Aniline-Related Precursor Class | Primary Use |

|---|---|---|

| Alachlor | Chloroacetanilide | Pre-emergence control of annual grasses and broadleaf weeds |

| Metolachlor | Chloroacetanilide | Control of certain annual grasses and broadleaf weeds in crops |

| Pendimethalin | Dinitroaniline | Pre-emergence control of grassy and broadleaf weeds |

| Trifluralin | Dinitroaniline | Pre-emergence control of many annual grasses and broadleaf weeds |

The utility of the aniline scaffold extends beyond herbicides to the synthesis of insecticides and fungicides. The amino group of this compound is a key reactive site, allowing for its incorporation into more complex heterocyclic structures known to possess insecticidal or fungicidal properties. Many modern pesticides are complex molecules built by combining various chemical building blocks, and halogenated anilines are frequently used for this purpose. The specific halogen and alkyl substitution pattern on the aromatic ring can influence the molecule's binding affinity to target enzymes or receptors in pests and fungi, potentially leading to the development of agents with improved efficacy and a more desirable environmental profile.

Application in Materials Science

In materials science, this compound serves as a valuable precursor due to its aromatic and functionalized nature. The presence of reactive sites allows for its integration into a variety of materials, from vibrant pigments to protective coatings and specialty polymers.

Aniline and its derivatives are fundamental components in the synthesis of a wide range of dyes and pigments. acs.org A primary application is in the production of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis typically involves a diazotization reaction, where the primary amino group of an aniline, such as this compound, is converted into a diazonium salt. This salt is then reacted with a coupling agent (often another aromatic compound like a phenol (B47542) or an aniline) to form the final azo dye.

The substituents on the aniline ring play a crucial role in the final properties of the dye. The chloro and fluoro groups on this compound can significantly influence the electronic properties of the dye molecule, thereby affecting its color. Furthermore, halogen atoms are known to often improve the lightfastness and thermal stability of pigments, making them more durable for applications in textiles, paints, and plastics.

Table 2: General Structure of an Azo Dye from an Aniline Precursor This table shows the generalized reaction to form an azo dye, a process for which this compound is a suitable starting material.

| Reactant 1 (Aniline Derivative) | Intermediate | Reactant 2 (Coupling Component) | Resulting Structure |

|---|---|---|---|

| Ar-NH₂ | Ar-N₂⁺ X⁻ (Diazonium Salt) | Ar'-H | Ar-N=N-Ar' (Azo Dye) |

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic or neutral environments. The general mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that slows down the electrochemical processes of corrosion. The lone pair of electrons on the nitrogen atom of the aniline's amino group can coordinate with vacant d-orbitals of the metal, facilitating this adsorption.

Table 3: Key Molecular Features for Corrosion Inhibition This table outlines the general characteristics that make a compound a candidate for corrosion inhibition, features present in or derivable from this compound.

| Feature | Role in Corrosion Inhibition |

|---|---|

| Nitrogen Heteroatom | Acts as an adsorption center via its lone pair of electrons. |

| Aromatic Ring | Provides a larger surface area for coverage and p-electrons that can interact with the metal surface. |

| Electron-donating/withdrawing groups | Modify the electron density of the molecule, influencing its adsorption characteristics. |

| Potential for Polymerization | Can form a more robust protective film on the metal surface. |

Anilines can be polymerized to form polyaniline, one of the most studied conducting polymers. By using substituted anilines like this compound as monomers or co-monomers, it is possible to synthesize specialty polymers with tailored properties. The halogen atoms (chlorine and fluorine) incorporated into the polymer backbone can significantly enhance thermal stability, flame retardancy, and chemical resistance.

Furthermore, halogenated aromatic compounds are crucial intermediates for advanced materials used in electronics. For instance, polychlorinated aromatic compounds have been investigated for applications in organic light-emitting diodes (OLEDs). researchgate.net The unique electronic properties imparted by the halogen substituents can be exploited in the design of new organic semiconductors and other functional materials. The structure of this compound makes it a potential building block for creating such advanced materials through cross-coupling reactions or polymerization, opening avenues for its use in modern electronics and material science. acs.org

Intermediate in Complex Organic Molecule Synthesis

Substituted anilines are fundamental building blocks in organic synthesis. The presence of ortho-substituents, as seen in this compound, provides steric hindrance that can be exploited to control reactivity and selectivity in various chemical transformations.

Analogs like 2-chloro-6-methylaniline (B140736) serve as crucial starting materials in the synthesis of a range of valuable compounds. For instance, it is a key precursor in the production of the tyrosine kinase inhibitor dasatinib, which is used in cancer therapy. guidechem.comgoogle.com It is also employed in the synthesis of indazole derivatives with demonstrated anti-breast cancer activity and in the creation of sulfonylurea derivatives with bacteriostatic properties. guidechem.comgoogle.com In the agrochemical industry, 2-chloro-6-methylaniline is a precursor for herbicides like metazachlor. pmarketresearch.com

The synthetic utility of such anilines is often centered around the reactivity of the amino group and the ability to perform transformations on the aromatic ring. Diazotization of the amino group on 2-chloro-6-methylaniline allows for the introduction of various other functional groups, including hydrazine, nitro, cyano, and additional halogens (F, Cl, Br), thereby expanding its versatility as a synthetic intermediate. guidechem.comgoogle.com

A general synthesis method for 2-chloro-6-methylaniline involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline, utilizing diazotization followed by reduction steps. guidechem.comgoogle.com

Table 1: Synthesis of 2-Chloro-6-methylaniline

| Starting Material | Reagents | Solvent | Key Transformations | Yield | Reference |

| 3-Chloro-5-methyl-4-nitroaniline | 1. H₂SO₄, NaNO₂ 2. H₃PO₂ 3. Fe powder | Water | Diazotization, Reduction of diazonium group, Reduction of nitro group | 82.5% | guidechem.comgoogle.com |

This synthetic route highlights the chemical manipulations that aniline derivatives can undergo to produce valuable and complex molecules.

Chiral Building Blocks and Stereoselective Synthesis

The field of asymmetric synthesis has seen significant growth, with a focus on creating enantiomerically pure compounds, which is crucial for the pharmaceutical industry. Molecules with restricted rotation around a single bond, known as atropisomers, represent a unique class of chiral compounds. nih.gov The synthesis of anilides with a chiral C(sp²)–N(sp²) axis has been a challenging area of research. acs.org

The steric hindrance provided by two ortho-substituents on the aniline ring is a key factor in creating stable C-N atropisomers. Research has shown that 2,6-disubstituted anilines are excellent candidates for the synthesis of such axially chiral compounds. nih.gov While direct studies on this compound are not available, the successful use of 2-chloro-6-methyl and 2-fluoro-6-methyl substituted anilides in dynamic kinetic asymmetric transformations (DYKAT) to create atropisomeric isoquinolones underscores the potential of this class of compounds in stereoselective synthesis.

In one study, a photoredox-catalyzed aerobic oxidative DYKAT was developed for synthesizing C–N atropisomers. The enantioselectivity of the reaction was found to be dependent on the steric differences between the two ortho substituents.

Table 2: Enantioselective Synthesis of C-N Atropisomers using Substituted Anilides

| Substrate Substituents | Enantiomeric Ratio | Reference |

| 2-Bromo-6-methyl | 87.5:12.5 | |

| 2-Chloro-6-methyl | 81:19 | |

| 2-Fluoro-6-methyl | 77.5:22.5 |

These findings suggest that the combination of chloro and fluoro substituents in this compound could provide the necessary steric and electronic properties for its use as a building block in the stereoselective synthesis of novel chiral molecules. acs.org The development of catalytic asymmetric methods, such as palladium-catalyzed C-H olefination and copper-mediated cross-coupling reactions, has further expanded the toolbox for creating these challenging atropisomeric anilides. acs.orgsnnu.edu.cn

Scaffolds for Heterocyclic Compound Formation

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. Ortho-substituted anilines are valuable precursors for the synthesis of a wide variety of N-heterocycles. The functional groups on the aniline can be strategically utilized to construct fused ring systems.

For example, ortho-substituted anilines can react with various partners in multicomponent reactions to build complex heterocyclic scaffolds. nih.gov These reactions are often efficient and allow for the rapid generation of molecular diversity. One approach involves the reaction of anilines with 1,3-dicarbonyl compounds and aldehydes to form dihydroquinoline derivatives. nih.gov

Furthermore, the amino group of an ortho-substituted aniline can act as a nucleophile in intramolecular cyclization reactions. For instance, the synthesis of benzofurans can be achieved through processes involving the nucleophilic attack of a benzyl (B1604629) anion, derived from a benzyloxy group, onto an oxazoline, with the aniline derivative being a key component. st-andrews.ac.uk Catalyst-free methods have also been developed for the construction of N-heterocycles from benzylic ethers or alcohols and ortho-substituted anilines, involving C-O bond cleavage, N-benzylation, and C-H amidation in a one-pot process. researchgate.net

The synthesis of substituted meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving heterocycle-substituted 1,3-diketones, acetone, and various amines, including sterically hindered anilines like 2,6-di(isopropyl)aniline. beilstein-journals.org This demonstrates the utility of substituted anilines in constructing complex aromatic systems with embedded heterocyclic motifs. The diverse reactivity of the aniline moiety, coupled with the directing effects of the ortho substituents, makes compounds like this compound promising scaffolds for the synthesis of novel heterocyclic structures with potential biological activity. mdpi.comresearchgate.net

Advanced Analytical Methodologies for 2 Chloro 6 Fluoro 4 Methylaniline and Its Derivatives

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for separating and identifying components within a mixture, making them indispensable for the purity assessment of 2-Chloro-6-fluoro-4-methylaniline and the analysis of its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like many aniline (B41778) derivatives. The separation is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. For aniline compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govresearchgate.net

A study on the quantification of aniline and N-methylaniline in indigo (B80030) utilized a C18 column with an acetonitrile-water mobile phase, demonstrating the effectiveness of RP-HPLC for separating aromatic amines. nih.gov For a compound like this compound, a similar approach would be effective. UV detection is standard for aromatic compounds due to their strong absorbance; for instance, aniline and N-methylaniline show a strong signal at 190 nm. nih.gov The development of a specific HPLC method would involve optimizing the mobile phase composition to achieve adequate separation from impurities and derivatives. On-line solid-phase extraction (SPE) can be coupled with HPLC to pre-concentrate analytes from dilute samples, such as environmental waters, thereby enhancing detection limits. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive technique for volatile and semi-volatile compounds. While polar compounds like anilines can be challenging to analyze directly due to potential peak tailing, GC is widely used, often with a derivatization step to improve chromatographic behavior. thermofisher.com

A study comparing GC-MS and LC-MS/MS for the analysis of 19 different aniline derivatives in groundwater highlighted the strengths of both techniques. d-nb.inforesearchgate.net GC-MS, particularly when using tandem mass spectrometry (GC-MS/MS), offers high sensitivity and specificity. d-nb.inforesearchgate.net For the analysis of halogenated anilines, a semi-polar capillary column, such as one with a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase, can provide good separation. nih.gov

To enhance volatility and reduce polarity, anilines can be derivatized before GC analysis. Common derivatization methods include acylation, for example, using perfluorofatty acid anhydrides like heptafluorobutyric acid anhydride (B1165640) (HFBA). epa.gov This process creates more stable and volatile amide derivatives that are well-suited for GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer. nih.govnih.govlibretexts.org

Below is a table summarizing potential starting conditions for the analysis of this compound, inferred from methods for structurally similar compounds.

| Parameter | HPLC-UV | GC-MS |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net | Semi-polar capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient nih.gov | Helium mdpi.com |

| Detector | UV-Vis (e.g., Diode Array Detector) nih.gov | Mass Spectrometer (Quadrupole or Ion Trap) |

| Injection | Liquid injection of sample in a suitable solvent | Split/splitless injection of derivatized sample mdpi.com |

| Derivatization | Not typically required | Recommended (e.g., acylation with HFBA) epa.gov |

| Purity Assessment | Quantify main peak area relative to total peak area | Identify and quantify impurities based on mass spectra |

| Mixture Analysis | Separate and quantify individual components based on retention time and calibration | Separate components based on retention time; identify using mass spectral libraries and fragmentation patterns |

Electrochemical Analysis for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules like this compound. These techniques provide insights into the oxidation and reduction potentials of a compound, which are fundamental to understanding its chemical reactivity, potential for forming polymers, and environmental degradation pathways. publish.csiro.aurasayanjournal.co.inresearchgate.net

The electrochemical oxidation of anilines generally proceeds via the formation of a radical cation through the loss of an electron from the nitrogen atom's lone pair. umn.edu The stability and subsequent reactions of this radical cation are heavily influenced by the substituents on the aromatic ring. Electron-donating groups (like the methyl group in this compound) tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups (like chlorine and fluorine) increase the oxidation potential, making oxidation more difficult.

For this compound, the combined electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents are expected to significantly raise its oxidation potential compared to unsubstituted aniline or p-methylaniline. publish.csiro.au Studies on various substituted anilines using cyclic voltammetry have established these structure-property relationships. researchgate.netumn.edu The oxidation process for many anilines can be complex, often leading to polymerization on the electrode surface, forming conductive films like polyaniline. srce.hr

A typical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent (like acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) and scanning the potential at a working electrode (such as glassy carbon or platinum). publish.csiro.auresearchgate.net The resulting voltammogram would reveal the potential at which oxidation occurs. The process is often irreversible due to follow-up chemical reactions of the initially formed radical cation. publish.csiro.au

| Electrochemical Parameter | Expected Influence on this compound |

| Oxidation Potential | Higher than aniline due to the strong electron-withdrawing effects of ortho-Cl and -F substituents, slightly offset by the electron-donating para-methyl group. umn.edu |

| Reduction Potential | Reduction is generally more difficult for anilines unless strong electron-withdrawing groups like nitro are present. publish.csiro.au |

| Reversibility | The initial one-electron oxidation is likely to be irreversible due to the high reactivity of the resulting radical cation, which can lead to coupling and polymerization reactions. publish.csiro.au |

| Electrode Process | Expected to be a diffusion-controlled process, though adsorption onto the electrode surface can also play a role. rasayanjournal.co.in |

Development of Highly Sensitive Detection Methods

Achieving low detection limits for this compound and its derivatives is critical for environmental monitoring and trace impurity analysis. Research into highly sensitive detection methods focuses on enhancing detector response and improving sample pre-concentration.

For chromatographic methods, sensitivity is enhanced by using highly specific and sensitive detectors. In GC, the use of a nitrogen-phosphorus detector (NPD) provides excellent selectivity and sensitivity for nitrogen-containing compounds like anilines, with detection limits in the low parts-per-billion (ppb) range. epa.gov Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is another powerful approach, offering high selectivity through multiple reaction monitoring (MRM) and sensitivity down to the ng/L level. d-nb.inforesearchgate.netnih.gov

Electrochemical sensors represent a rapidly advancing field for the sensitive detection of environmental pollutants. nih.govfrontiersin.org These sensors can be designed for high specificity towards target analytes like halogenated aromatic amines. Strategies to enhance sensitivity include modifying the electrode surface with nanomaterials (e.g., graphene, gold nanoparticles) to increase the surface area and improve catalytic activity. frontiersin.org

Another sophisticated approach is the development of electrochemical biosensors. These devices integrate a biological recognition element, such as an enzyme, antibody, or a nucleic acid aptamer, with an electrochemical transducer. mdpi.comfrontiersin.org Aptamers, which are short single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a target molecule like this compound. researchgate.net This binding event can be converted into a measurable electrical signal (e.g., a change in current or potential), allowing for highly sensitive and selective detection. frontiersin.org While no specific sensor for this compound has been reported, the principles used for other aromatic amines and pollutants are directly applicable. nih.govnih.govulster.ac.uk

| Detection Method | Principle | Potential Application for this compound |

| GC-NPD | A thermionic detector highly selective for nitrogen and phosphorus compounds. epa.gov | Trace analysis in environmental or industrial samples. |

| LC-MS/MS | Combines HPLC separation with the high selectivity and sensitivity of tandem mass spectrometry. d-nb.inforesearchgate.net | Definitive quantification of the parent compound and its metabolites/degradation products at very low concentrations. |

| Modified Electrochemical Sensors | Electrodes modified with nanomaterials to enhance the electrochemical signal of the analyte. frontiersin.org | In-field, real-time monitoring of water sources for contamination. |

| Aptamer-Based Biosensors | Utilizes a specific aptamer to bind the target analyte, generating a signal on an electrochemical transducer. frontiersin.orgresearchgate.net | Highly specific and sensitive detection for environmental or quality control screening. |

Environmental Fate and Chemical Degradation of 2 Chloro 6 Fluoro 4 Methylaniline in Non Biological Systems

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of aromatic compounds in the environment. This process can occur directly, through the absorption of solar radiation by the molecule itself, or indirectly, mediated by photosensitizing species present in water or the atmosphere.

In aqueous environments, the photodegradation of halogenated anilines is influenced by the type and position of the halogen substituents. For instance, studies on chloroanilines have shown that they can undergo photocatalytic degradation. In the presence of photocatalysts like titanium dioxide (TiO2) and iron(III) oxide (Fe2O3), 2-chloroaniline (B154045) and 2,6-dichloroaniline (B118687) have been observed to completely degrade under irradiation. mdpi.com The process is often initiated by the generation of highly reactive hydroxyl radicals (•OH) which attack the aniline (B41778) molecule. mdpi.com The reaction of •OH with chloroanilines can occur through addition to the aromatic ring or by direct H-abstraction from the amino group, leading to the formation of OH-adducts and anilino radicals, respectively. rsc.org For 4-chloroaniline, photolysis half-lives of 0.4 hours in summer surface waters have been reported, indicating rapid degradation under sunlight. nih.gov

The presence of a fluorine atom, as in 4-fluoroaniline (B128567), also influences photodegradation. While specific aqueous photolysis data is scarce, fluoroaromatic compounds can be susceptible to photochemical degradation. tandfonline.comnih.gov The combination of chloro and fluoro substituents on the aniline ring of 2-Chloro-6-fluoro-4-methylaniline suggests that it would also be susceptible to photodegradation, likely initiated by hydroxyl radicals in aqueous systems.

In the atmosphere, the primary degradation pathway for anilines is their reaction with photochemically produced hydroxyl radicals. nih.gov Theoretical studies on aniline have shown that this reaction is rapid, with an atmospheric lifetime of approximately 1.1 hours during the daytime. nih.gov The reaction proceeds via two main pathways: H-abstraction from the -NH2 group and OH-addition to the aromatic ring. nih.gov The presence of electron-withdrawing halogen substituents and an electron-donating methyl group on the ring of this compound will modulate the reaction rates and the preferred sites of •OH attack.

Table 1: Inferred Photodegradation Parameters for this compound based on Analogous Compounds

| Parameter | Inferred Value/Pathway for this compound | Basis from Analogous Compounds | Citation |

| Aqueous Photodegradation | |||

| Primary Mechanism | Likely initiated by hydroxyl radicals (•OH) | Studies on 2-chloroaniline and 2,6-dichloroaniline show degradation via •OH radicals. | mdpi.comrsc.org |

| Key Intermediates | Expected to include hydroxylated and dehalogenated anilines, and potentially benzoquinones. | 2-chlorophenol and p-benzoquinone were identified as intermediates in 2-chloroaniline degradation. | mdpi.com |

| Atmospheric Photodegradation | |||

| Primary Reactant | Hydroxyl radicals (•OH) | Aniline is primarily removed by •OH radicals in the atmosphere. | nih.gov |

| Dominant Pathway | H-abstraction from the amino group and •OH addition to the aromatic ring. | These are the main reaction pathways for aniline with •OH radicals. | nih.gov |

| Estimated Atmospheric Half-life | Likely to be short, on the order of hours. | Aniline has an atmospheric half-life of about 1.1 hours. | nih.gov |

Chemical Hydrolysis and Oxidation Mechanisms

Chemical Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many substituted anilines, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). nih.gov The carbon-nitrogen bond in the amino group and the carbon-halogen bonds on the aromatic ring are generally stable to hydrolysis. However, the rate of hydrolysis can be influenced by pH. For instance, the hydrolysis of some Schiff bases derived from chloroanilines has been shown to be pH-dependent, with very slow rates in the neutral pH range. sciensage.info While direct hydrolysis of the C-Cl or C-F bond in this compound is not expected to be a major abiotic degradation process, extreme pH conditions could potentially facilitate some level of transformation.

Chemical Oxidation:

Oxidation by various chemical species present in the environment is another important degradation pathway. In aquatic systems, besides hydroxyl radicals, other oxidants can contribute to the transformation of anilines. The oxidation of 4-fluoroaniline with potassium ferricyanide (B76249) in an ethanol/water mixture has been shown to produce 4,4'-difluoroazobenzene. tandfonline.com This suggests that oxidative coupling reactions can occur, leading to the formation of larger, more complex molecules.

The oxidation of aniline derivatives can also be initiated by other oxidants, leading to a variety of products. For example, the oxidation of aniline can lead to the formation of azobenzene, azoxybenzene, and nitrobenzene (B124822), depending on the reaction conditions. researchgate.net The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups on the ring of this compound will influence its susceptibility to oxidation and the nature of the resulting products. The electron-donating methyl group may activate the ring towards oxidation, while the halogens may have a deactivating effect.

Abiotic Transformation Products Identification

Based on the degradation pathways of analogous compounds, the abiotic transformation of this compound is expected to yield a range of products: